1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine
Description
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine is a substituted azetidine derivative featuring a benzyl group with bromo (Br) and nitro (NO₂) substituents at the 3- and 5-positions, respectively, and a methoxy (-OCH₃) group at the 3-position of the azetidine ring.
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-3-methoxyazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-11-6-13(7-11)5-8-2-9(12)4-10(3-8)14(15)16/h2-4,11H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDIYMYJWJOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzyl ring.
Azetidine Formation: The formation of the azetidine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and methoxy groups can influence the compound’s binding affinity and specificity to target proteins or enzymes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The most relevant analog identified is 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1) . Key differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
- Nitro vs. Fluoro Substituents : The nitro group in the target compound is a stronger electron-withdrawing group than fluorine, which may enhance reactivity in metal-catalyzed C–H functionalization reactions (e.g., as seen in nitrobenzamide derivatives in ) . However, nitro groups can reduce stability due to oxidative sensitivity.
- Synthetic Challenges : Introducing a nitro group typically requires stringent conditions (e.g., microwave-assisted synthesis with nitrobenzaldehydes ), whereas fluorination is often achieved via milder halogenation protocols.
Physicochemical Properties
While direct data for the target compound is unavailable, comparisons are drawn from substituent trends:
- Solubility: Nitro groups increase polarity but may reduce solubility in non-polar solvents compared to fluoro analogs.
- Stability : Nitro-containing compounds are prone to decomposition under heat or light, necessitating careful storage—contrasting with the relative stability of fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
